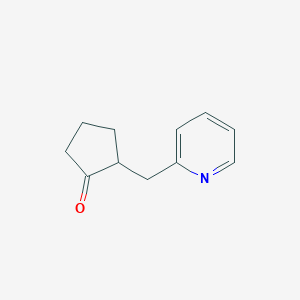

2-(2-Pyridylmethyl)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9H,3-4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLQHOXOCLUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929378 | |

| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-55-6 | |

| Record name | Cyclopentanone, 2-(2-pyridylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Pyridin-2-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-pyridylmethyl)cyclopentanone, a valuable building block in medicinal chemistry and drug development. Due to the absence of a directly published, detailed experimental protocol for this specific molecule, this guide outlines a robust and widely applicable synthetic strategy: the Stork enamine synthesis. The provided methodologies are based on well-established procedures for analogous α-alkylation of ketones.

Introduction

2-(2-Pyridylmethyl)cyclopentanone is a heterocyclic ketone of interest in the development of novel therapeutic agents. Its structure combines a cyclopentanone moiety, a common scaffold in natural products and pharmaceuticals, with a 2-pyridylmethyl group, which can act as a key binding element in various biological targets. The synthesis of this compound is crucial for enabling its exploration in drug discovery programs. The most logical and versatile approach for the synthesis of 2-(2-pyridylmethyl)cyclopentanone is the Stork enamine synthesis, which allows for the efficient and selective α-alkylation of cyclopentanone.

Synthetic Pathway: The Stork Enamine Synthesis

The Stork enamine synthesis is a three-step process that provides a reliable method for the α-alkylation of ketones.[1][2] It involves the formation of a nucleophilic enamine intermediate from the ketone, followed by its reaction with an electrophile, and subsequent hydrolysis to regenerate the ketone functionality with the newly introduced alkyl group.[1]

The overall synthetic scheme for 2-(2-pyridylmethyl)cyclopentanone is as follows:

References

Structural Analysis of 2-(2-pyridylmethyl)cyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-(2-pyridylmethyl)cyclopentanone. Due to the limited availability of published experimental data for this specific molecule, this document presents a representative analysis based on established principles of organic chemistry and spectroscopy. It includes hypothetical spectroscopic and crystallographic data, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its structural elucidation. This guide is intended to serve as a practical template for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction

2-(2-pyridylmethyl)cyclopentanone is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the pyridine and cyclopentanone moieties in various biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, while the cyclopentanone scaffold offers a versatile platform for stereoselective functionalization. A thorough structural analysis is paramount to understanding its chemical properties, reactivity, and potential interactions with biological targets. This guide outlines the key methodologies for such an analysis.

Synthesis and Purification

The synthesis of 2-(2-pyridylmethyl)cyclopentanone can be achieved through the alkylation of cyclopentanone with 2-(chloromethyl)pyridine. A representative experimental protocol is provided below.

Experimental Protocol: Synthesis of 2-(2-pyridylmethyl)cyclopentanone

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 g, 50 mmol, 60% dispersion in mineral oil) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cyclopentanone (4.2 g, 50 mmol) is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

Alkylation: A solution of 2-(chloromethyl)pyridine hydrochloride (7.38 g, 45 mmol) in 50 mL of anhydrous THF is added dropwise to the reaction mixture. The reaction is then heated to reflux for 12 hours.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 2-(2-pyridylmethyl)cyclopentanone as a pale yellow oil.

Structural Characterization

A combination of spectroscopic and analytical techniques is employed to confirm the structure of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Predicted mass spectrometry data from PubChem is available[1].

Crystallographic Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the structural analysis of 2-(2-pyridylmethyl)cyclopentanone.

| Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.54 | d |

| 7.65 | td |

| 7.18 | d |

| 7.12 | dd |

| 3.25 | dd |

| 2.80 | dd |

| 2.50 | m |

| 2.30 - 2.10 | m |

| 2.05 - 1.85 | m |

| 1.70 - 1.50 | m |

| Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| 219.5 | C=O |

| 159.0 | Py-C2 |

| 149.2 | Py-C6 |

| 136.5 | Py-C4 |

| 123.8 | Py-C3 |

| 121.5 | Py-C5 |

| 52.0 | CH-CO |

| 38.0 | CH₂-Py |

| 35.5 | CH₂ |

| 29.0 | CH₂ |

| 20.8 | CH₂ |

| Table 3: Hypothetical IR Data (ATR) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3055 | C-H (aromatic) |

| 2960, 2875 | C-H (aliphatic) |

| 1735 | C=O (stretching) |

| 1590, 1470 | C=C, C=N (pyridine ring) |

| Table 4: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data | |

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Calculated m/z | 176.1070 |

| Measured m/z | 176.1072 |

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of 2-(2-pyridylmethyl)cyclopentanone.

References

physical and chemical properties of 2-(2-pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(2-pyridylmethyl)cyclopentanone. While experimental data for this specific compound is limited in publicly available literature, this guide extrapolates information from closely related analogs and theoretical predictions to offer a valuable resource for researchers.

Core Physical and Chemical Properties

| Property | 2-(2-pyridylmethyl)cyclopentanone (Predicted/Theoretical) | 3-(pyridin-2-ylmethyl)pentane-2,4-dione (Experimental) |

| Molecular Formula | C₁₁H₁₃NO | C₁₁H₁₃NO₂ |

| Molecular Weight | 175.23 g/mol | 191.23 g/mol |

| Melting Point | Not available | Not available (liquid at room temp) |

| Boiling Point | Not available | Not available |

| ¹H NMR (CDCl₃) | Predicted shifts for pyridyl, cyclopentanone, and methylene protons. | δ 8.52 (d, 1H, Py-H), 7.65 (t, 1H, Py-H), 7.18 (d, 1H, Py-H), 7.15 (t, 1H, Py-H), 3.94 (s, 1H, -CH), 3.47 (s, 2H, -CH₂), 2.37 (m, 6H, -CH₃) |

| IR (cm⁻¹) | Expected peaks for C=O (ketone), C=N, and C=C (aromatic) stretching. | 3055, 2986, 2925, 1727, 1589, 1473, 1430, 1359, 1241, 1151, 1097, 1044, 996, 943, 847, 755 |

| Mass Spec (EI) | Predicted M+ at m/z 175 | M+ at m/z 191 |

| Elemental Analysis | Calculated: C, 75.40%; H, 7.48%; N, 7.99% | Found: C, 69.05%; H, 6.89%; N, 7.31% |

Synthesis and Experimental Protocols

A plausible synthetic route for 2-(2-pyridylmethyl)cyclopentanone involves the alkylation of cyclopentanone with a 2-picolyl halide. The following is a detailed, generalized experimental protocol based on the synthesis of the analogous compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione.

Reaction Scheme:

Figure 1: General synthesis of 2-(2-pyridylmethyl)cyclopentanone.

Materials and Methods:

-

Enolate Formation: To a solution of sodium hydride (NaH) or another suitable strong base in an anhydrous aprotic solvent such as tetrahydrofuran (THF), an equimolar amount of cyclopentanone is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the cyclopentanone enolate.

-

Alkylation: A solution of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in the same anhydrous solvent is then added dropwise to the enolate solution at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 2-(2-pyridylmethyl)cyclopentanone.

Characterization:

The purified product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the cyclopentanone carbonyl group and the pyridine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with 2-(2-pyridylmethyl)cyclopentanone. However, the presence of the pyridine ring, a common scaffold in many biologically active compounds, suggests that this molecule could be a candidate for screening in various biological assays.

The logical workflow for investigating the biological potential of this compound would be as follows:

Figure 2: Workflow for biological evaluation of the target compound.

Given the structural similarities to other pharmacologically active pyridine derivatives, potential areas of investigation could include its activity as an enzyme inhibitor, a receptor ligand, or an antimicrobial agent. Further research is required to elucidate any specific biological functions.

This technical guide serves as a foundational document for researchers interested in 2-(2-pyridylmethyl)cyclopentanone. While experimental data is sparse, the provided synthetic strategy and comparative data offer a solid starting point for future investigations into the properties and potential applications of this compound.

In-Depth Technical Guide: 2-(2-pyridylmethyl)cyclopentanone (CAS No. 28885-25-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, outlines a detailed experimental protocol for its synthesis, and presents predicted spectroscopic data for its characterization. Furthermore, it explores the potential biological significance of this compound by examining the activities of structurally related molecules and proposes a hypothetical signaling pathway to stimulate further research.

Chemical Identity and Properties

2-(2-pyridylmethyl)cyclopentanone, also known as 2-(pyridin-2-ylmethyl)cyclopentan-1-one, is a bicyclic compound featuring a cyclopentanone ring substituted at the alpha-position with a pyridylmethyl group.

| Property | Value | Source |

| CAS Number | 28885-25-8 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₃NO | PubChem |

| Molecular Weight | 175.23 g/mol | PubChem |

| Synonyms | 2-(Pyridin-2-ylmethyl)cyclopentan-1-one, 2-(2-Oxocyclopent-1-yl)pyridine | Commercial Suppliers |

Synthesis

The synthesis of 2-(2-pyridylmethyl)cyclopentanone can be achieved via the Stork enamine alkylation, a reliable method for the α-alkylation of ketones.[1] This multi-step process involves the formation of an enamine from cyclopentanone, followed by alkylation with 2-(chloromethyl)pyridine and subsequent hydrolysis to yield the target product.

Experimental Protocol: Synthesis via Stork Enamine Alkylation

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium bicarbonate

-

Diethyl ether

-

Hydrochloric acid, dilute (e.g., 1 M)

-

Sodium sulfate, anhydrous

-

Magnesium sulfate, anhydrous

Procedure:

-

Formation of the Enamine (1-cyclopentenyl-1-pyrrolidine):

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.

-

Remove the toluene under reduced pressure to yield the crude enamine.

-

-

Preparation of 2-(Chloromethyl)pyridine free base:

-

Dissolve 2-(chloromethyl)pyridine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the free base into diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(chloromethyl)pyridine. Caution: 2-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.

-

-

Alkylation of the Enamine:

-

Dissolve the crude enamine from step 1 in an anhydrous aprotic solvent such as acetonitrile or DMF.

-

Add the freshly prepared 2-(chloromethyl)pyridine (1.0 eq) to the enamine solution.

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis of the Iminium Salt:

-

After the alkylation is complete, add a dilute aqueous solution of hydrochloric acid to the reaction mixture.

-

Stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate iminium salt.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

-

-

Work-up and Purification:

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(2-pyridylmethyl)cyclopentanone.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-pyridylmethyl)cyclopentanone.

Spectroscopic Data (Predicted)

Due to the lack of experimentally obtained spectra in the public domain, the following data has been predicted based on the chemical structure and analysis of similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | Pyridine Ring Protons: δ 8.5-8.6 (m, 1H), 7.6-7.7 (m, 1H), 7.1-7.2 (m, 2H). Methylene Protons: δ 3.2-3.4 (m, 1H), 2.8-3.0 (m, 1H). Cyclopentanone Ring Protons: δ 1.5-2.5 (m, 7H). |

| ¹³C NMR | Carbonyl Carbon: δ ~220. Pyridine Ring Carbons: δ ~160, 149, 136, 123, 121. Methylene Carbon: δ ~38. Cyclopentanone Ring Carbons: δ ~45, 38, 28, 20. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 175. Key Fragments: m/z 92 (picolyl fragment), m/z 83 (cyclopentanone fragment after α-cleavage). |

| IR Spectroscopy | C=O stretch: ~1740 cm⁻¹ (strong). C=N and C=C stretches (pyridine): ~1590-1430 cm⁻¹. C-H stretches (sp³): ~2850-2960 cm⁻¹. |

Predicted Mass Spectrum Fragmentation

Caption: Predicted fragmentation of the molecular ion in mass spectrometry.

Potential Biological Activity and Drug Development Applications

While no specific biological activities have been reported for 2-(2-pyridylmethyl)cyclopentanone, the pyridine and pyridinone moieties are recognized as "privileged structures" in medicinal chemistry.[2] These scaffolds are present in numerous FDA-approved drugs and exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Derivatives of cyclopentanone have also been investigated for their biological activities. For instance, certain cyclopentanone derivatives have shown potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases.

Given the combination of these two pharmacologically relevant moieties, 2-(2-pyridylmethyl)cyclopentanone represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its potential biological activities.

Hypothetical Signaling Pathway Involvement

Based on the known activities of pyridine-containing compounds, particularly their role as kinase inhibitors, it is plausible that 2-(2-pyridylmethyl)cyclopentanone could interact with intracellular signaling pathways regulated by kinases. A hypothetical pathway of interest could be the mitogen-activated protein kinase (MAPK) cascade, which is frequently dysregulated in cancer and inflammatory diseases.

Hypothetical MAPK Signaling Pathway Interaction

References

Technical Guide: Mechanism of 2-(2-Pyridylmethyl)cyclopentanone Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a detailed technical overview of the formation mechanism for 2-(2-pyridylmethyl)cyclopentanone. The primary synthetic route is the α-alkylation of cyclopentanone, a cornerstone reaction in organic chemistry for forming carbon-carbon bonds. The mechanism involves the generation of a cyclopentanone enolate, which then acts as a nucleophile in a substitution reaction with an electrophilic 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine. This guide outlines the step-by-step reaction mechanism, provides a detailed experimental protocol adapted from established procedures for ketone alkylation, summarizes relevant quantitative data, and includes visualizations of the chemical pathways and experimental workflow.

Core Reaction Mechanism: Enolate Alkylation

The formation of 2-(2-pyridylmethyl)cyclopentanone is achieved via the alkylation of a pre-formed cyclopentanone enolate. This process can be broken down into two fundamental steps:

-

Enolate Formation: Cyclopentanone is deprotonated at the α-carbon using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is commonly employed for this purpose due to its efficacy in irreversibly and quantitatively generating the kinetic enolate. The choice of base is critical to prevent side reactions such as self-condensation.

-

Nucleophilic Substitution (SN2): The resulting cyclopentanone enolate, a potent carbon-based nucleophile, attacks the electrophilic methylene carbon of 2-(chloromethyl)pyridine (also known as 2-picolyl chloride). This proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, displacing the chloride leaving group and forming the new carbon-carbon bond to yield the final product.

Visualization of the Reaction Mechanism

The following diagram illustrates the key steps in the formation of 2-(2-pyridylmethyl)cyclopentanone.

An In-depth Technical Guide on the Discovery and History of 2-(2-Pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 2-(2-pyridylmethyl)cyclopentanone (CAS No. 13640-55-6). While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide consolidates information on its synthesis, based on established organic chemistry principles, and explores its potential applications in drug discovery by examining the biological activities of related structural motifs. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this and similar molecules.

Introduction

2-(2-Pyridylmethyl)cyclopentanone is a heterocyclic ketone incorporating both a cyclopentanone and a pyridine ring. This unique structural combination suggests the potential for diverse biological activities, as both moieties are prevalent in numerous pharmacologically active compounds. The cyclopentanone ring is a common scaffold in natural products and synthetic drugs, while the pyridine ring is a key component of many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions.

This guide will detail the plausible synthetic routes to 2-(2-pyridylmethyl)cyclopentanone, present its known chemical data, and discuss the biological relevance of its constituent chemical groups, thereby providing a framework for future research and development.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-((pyridin-2-yl)methyl)cyclopentan-1-one is not explicitly detailed in the surveyed literature, its synthesis can be reliably achieved through established methods of α-alkylation of ketones. Two primary synthetic strategies are proposed:

Synthesis via Enolate Alkylation

A common and effective method for the α-alkylation of ketones involves the generation of a ketone enolate followed by its reaction with a suitable electrophile.

Proposed Experimental Protocol:

-

Enolate Formation: Cyclopentanone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (typically -78 °C) to quantitatively generate the lithium enolate.

-

Alkylation: A solution of 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine in THF is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(2-pyridylmethyl)cyclopentanone.

Logical Workflow for Enolate Alkylation:

Spectroscopic Data for 2-(2-pyridylmethyl)cyclopentanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-pyridylmethyl)cyclopentanone is a chemical compound of interest in synthetic and medicinal chemistry. Its structure, featuring a cyclopentanone ring substituted with a pyridylmethyl group, presents a unique combination of a ketone functionality and a heterocyclic aromatic ring. Understanding the spectroscopic characteristics of this molecule is crucial for its identification, purity assessment, and for predicting its chemical behavior. This technical guide provides an overview of the expected spectroscopic data (NMR, IR, and MS) for 2-(2-pyridylmethyl)cyclopentanone and outlines the standard experimental protocols for acquiring such data.

Challenges in Data Acquisition

A comprehensive search of scientific literature and chemical databases did not yield experimentally-derived spectroscopic data for 2-(2-pyridylmethyl)cyclopentanone. While the compound is listed in chemical databases such as PubChem, confirming its structure and molecular formula (C₁₁H₁₃NO)[1], detailed experimental spectra are not publicly available. Consequently, the data presented in this guide are predicted values and expected spectral features based on the analysis of its constituent functional groups and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(2-pyridylmethyl)cyclopentanone. These predictions are based on established principles of spectroscopy and data from similar structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | d | 1H | Pyridine H6 |

| ~7.6 | t | 1H | Pyridine H4 |

| ~7.2 | d | 1H | Pyridine H3 |

| ~7.1 | t | 1H | Pyridine H5 |

| ~3.2 | m | 1H | Cyclopentanone CH |

| ~2.8 | dd | 1H | Pyridylmethyl CH₂ |

| ~2.5 | dd | 1H | Pyridylmethyl CH₂ |

| ~2.0-2.4 | m | 4H | Cyclopentanone CH₂ (α to C=O) |

| ~1.6-1.9 | m | 2H | Cyclopentanone CH₂ (β to C=O) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~220 | C=O (Cyclopentanone) |

| ~158 | Pyridine C2 |

| ~149 | Pyridine C6 |

| ~136 | Pyridine C4 |

| ~123 | Pyridine C3 |

| ~121 | Pyridine C5 |

| ~50 | Cyclopentanone CH |

| ~38 | Pyridylmethyl CH₂ |

| ~35 | Cyclopentanone CH₂ (α to C=O) |

| ~28 | Cyclopentanone CH₂ (α to C=O) |

| ~20 | Cyclopentanone CH₂ (β to C=O) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch (Pyridine) |

| ~2960, ~2870 | Medium-Strong | Aliphatic C-H stretch (Cyclopentanone & CH₂) |

| ~1740 | Strong | C=O stretch (Ketone in a five-membered ring) |

| ~1590, ~1570, ~1470, ~1430 | Medium-Strong | C=C and C=N ring stretching (Pyridine) |

| ~750 | Strong | Out-of-plane C-H bending (ortho-disubstituted pyridine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 175 | [M]⁺˙ (Molecular Ion) |

| 176 | [M+H]⁺ (in soft ionization techniques) |

| 92/93 | Fragment corresponding to the pyridylmethyl moiety |

| 83 | Fragment corresponding to the cyclopentanone ring after loss of the pyridylmethyl group |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for structural elucidation. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring signals from the analyte.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard. Integration of the ¹H NMR signals provides the relative ratio of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the compound is a solid, a few milligrams are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solution: The compound can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are correlated with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are soft ionization techniques that typically result in less fragmentation and a prominent molecular ion peak, which is useful for confirming the molecular weight.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like 2-(2-pyridylmethyl)cyclopentanone is outlined below.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural confirmation of 2-(2-pyridylmethyl)cyclopentanone.

References

The Unexplored Potential of 2-(2-Pyridylmethyl)cyclopentanone Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold at the Intersection of Pyridine and Cyclopentanone Bioactivity

Introduction

The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, with the exploration of new chemical scaffolds being a cornerstone of drug discovery. The hybrid structure of 2-(2-pyridylmethyl)cyclopentanone presents a compelling, yet largely unexplored, scaffold for the development of new bioactive molecules. This technical guide synthesizes the potential biological activities of this derivative class by examining the well-established pharmacological profiles of its constituent pyridine and cyclopentanone moieties. While direct research on 2-(2-pyridylmethyl)cyclopentanone derivatives is nascent, this paper aims to provide a forward-looking perspective for researchers, scientists, and drug development professionals by extrapolating from existing data on related compounds.

The Chemical Foundation: A Hybrid of Bioactive Pharmacophores

The 2-(2-pyridylmethyl)cyclopentanone scaffold is a unique amalgamation of two pharmacologically significant cores: the pyridine ring and the cyclopentanone ring.

-

Pyridine Derivatives: The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs and biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neurotropic effects.[2][1][3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling interactions with various biological targets.[4]

-

Cyclopentanone Derivatives: Cyclopentanone and its derivatives are also recognized for their biological significance.[5][6] They are key intermediates in the synthesis of various pharmaceuticals and natural products, including prostaglandins and fragrances.[6] Certain cyclopentanone derivatives have demonstrated potential as activators of heat shock factor 1 (HSF-1), suggesting applications in cellular stress response pathways.[5]

The combination of these two moieties in a single molecule offers the potential for synergistic or novel biological activities, making the 2-(2-pyridylmethyl)cyclopentanone scaffold a promising area for therapeutic investigation.

Extrapolating Potential Biological Activities

Based on the known activities of pyridine and cyclopentanone derivatives, we can hypothesize several potential therapeutic applications for 2-(2-pyridylmethyl)cyclopentanone compounds.

Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[2][1] The introduction of specific functional groups, such as -OCH3, -OH, -C=O, and NH2, has been shown to enhance their anticancer effects.[2] Furthermore, some cyclopentanone-derived compounds have exhibited cytotoxicity against human cancer cell lines.[7][8] The conjugation of these two scaffolds could lead to the development of novel anticancer agents with unique mechanisms of action.

Potential Antimicrobial and Antifungal Activity

Derivatives of 2-pyridone, a related structural class, have shown significant antibacterial and antifungal properties.[3][9] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] The structure-activity relationship (SAR) studies of these compounds could provide valuable insights for designing 2-(2-pyridylmethyl)cyclopentanone derivatives with potent antimicrobial activity.

Potential Neurotropic and Anti-inflammatory Activity

Pyridine derivatives have been explored for their effects on the central nervous system, demonstrating anticonvulsant, anxiolytic, and antidepressant properties.[4] Additionally, certain pyridone derivatives have shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[10] The 2-(2-pyridylmethyl)cyclopentanone scaffold could, therefore, be a starting point for the development of new drugs targeting neurological and inflammatory disorders.

Future Research Directions and Methodologies

The lack of direct experimental data on 2-(2-pyridylmethyl)cyclopentanone derivatives necessitates a structured approach to exploring their biological potential. The following outlines a potential research workflow:

Synthesis and Characterization

The initial step would involve the chemical synthesis of a library of 2-(2-pyridylmethyl)cyclopentanone derivatives with diverse substitutions on both the pyridine and cyclopentanone rings. Standard organic synthesis techniques, such as the ketonic decarboxylation of adipic acid to form cyclopentanone, followed by alkylation with a substituted 2-(chloromethyl)pyridine, could be employed.[6] All synthesized compounds would require thorough characterization using techniques like NMR, mass spectrometry, and elemental analysis.

Biological Screening Workflow

A logical workflow for the biological evaluation of these novel compounds is depicted below. This workflow would enable a systematic investigation of their potential therapeutic activities.

Conclusion

While the biological activity of 2-(2-pyridylmethyl)cyclopentanone derivatives remains a largely uncharted territory, the established pharmacological profiles of its constituent pyridine and cyclopentanone moieties provide a strong rationale for its investigation as a novel therapeutic scaffold. By leveraging existing knowledge of related compounds and employing a systematic approach to synthesis and biological screening, researchers can unlock the potential of this promising chemical class. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry, with the ultimate goal of discovering new and effective therapeutic agents.

References

- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2004013077A2 - Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1 - Google Patents [patents.google.com]

- 6. Cyclopentanone - Wikipedia [en.wikipedia.org]

- 7. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 8. [PDF] The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-(2-pyridylmethyl)cyclopentanone in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-pyridylmethyl)cyclopentanone is a bidentate ligand featuring a pyridine nitrogen and a ketone oxygen as potential coordination sites. While this specific ligand is not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyridylmethyl ketone ligands, such as di(2-pyridyl) ketone, suggests its potential utility in various catalytic transformations. This document provides a hypothetical framework for the application of 2-(2-pyridylmethyl)cyclopentanone in catalysis, drawing parallels from analogous systems. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring the catalytic potential of this ligand.

The primary proposed application for 2-(2-pyridylmethyl)cyclopentanone is in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. The N,O-chelation of the ligand to a metal center can form a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.

Synthesis of 2-(2-pyridylmethyl)cyclopentanone

A plausible synthetic route to 2-(2-pyridylmethyl)cyclopentanone involves the alkylation of a cyclopentanone enolate with 2-(chloromethyl)pyridine.

Experimental Protocol: Synthesis of 2-(2-pyridylmethyl)cyclopentanone

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature to generate LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add cyclopentanone (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise at -78 °C. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Alkylation: Prepare a solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-(2-pyridylmethyl)cyclopentanone as a pale yellow oil.

Workflow for the Synthesis of 2-(2-pyridylmethyl)cyclopentanone

Caption: Workflow for the synthesis of the target ligand.

Application in Palladium-Catalyzed Heck Reaction

Complexes of 2-(2-pyridylmethyl)cyclopentanone with palladium(II) are anticipated to be effective catalysts for the Heck reaction, which couples an unsaturated halide with an alkene.

Proposed Catalytic System: [Pd(OAc)₂] with 2-(2-pyridylmethyl)cyclopentanone as the ligand.

Table 1: Hypothetical Performance of 2-(2-pyridylmethyl)cyclopentanone in the Heck Reaction of Iodobenzene and Methyl Acrylate

| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1 | 2 | Et₃N | DMF | 100 | 12 | 85 |

| 2 | 0.5 | 1 | Et₃N | DMF | 100 | 12 | 78 |

| 3 | 1 | 2 | K₂CO₃ | DMAc | 120 | 8 | 92 |

| 4 | 0.1 | 0.2 | K₂CO₃ | DMAc | 120 | 12 | 88 |

Experimental Protocol: Heck Reaction

-

Catalyst Pre-formation (Optional): In a Schlenk tube under an inert atmosphere, stir a mixture of palladium(II) acetate (1 mol%) and 2-(2-pyridylmethyl)cyclopentanone (2 mol%) in the reaction solvent (e.g., DMAc) for 30 minutes at room temperature.

-

Reaction Setup: To the Schlenk tube containing the catalyst, add iodobenzene (1.0 eq.), methyl acrylate (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 8 hours).

-

Work-up and Analysis: Cool the reaction mixture to room temperature and dilute with water. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The product yield can be determined by ¹H NMR spectroscopy using an internal standard or by gas chromatography. Further purification can be achieved by column chromatography.

Heck Reaction Catalytic Cycle

Caption: Proposed catalytic cycle for the Heck reaction.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. The 2-(2-pyridylmethyl)cyclopentanone ligand is expected to stabilize the palladium catalyst in this reaction as well.

Proposed Catalytic System: [Pd₂(dba)₃] with 2-(2-pyridylmethyl)cyclopentanone as the ligand.

Table 2: Hypothetical Performance of 2-(2-pyridylmethyl)cyclopentanone in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

| Entry | Pd₂(dba)₃ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 0.5 | 2 | K₃PO₄ | Toluene/H₂O | 80 | 6 | 95 |

| 2 | 0.1 | 0.4 | K₃PO₄ | Toluene/H₂O | 80 | 12 | 90 |

| 3 | 0.5 | 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 4 | 98 |

| 4 | 0.1 | 0.4 | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 94 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine tris(dibenzylideneacetone)dipalladium(0) (0.5 mol%), 2-(2-pyridylmethyl)cyclopentanone (2 mol%), 4-bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add the solvent system (e.g., toluene/water 4:1) to the Schlenk tube.

-

Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 6 hours).

-

Work-up and Analysis: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine all organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The yield of the biaryl product can be determined by ¹H NMR or GC analysis of the crude product. Purification can be performed by recrystallization or column chromatography.

Disclaimer: The application notes, protocols, and data presented in this document are hypothetical and based on the performance of structurally analogous ligands. Experimental validation is required to determine the actual efficacy of 2-(2-pyridylmethyl)cyclopentanone as a ligand in catalysis. Researchers should exercise standard laboratory safety precautions when handling all chemicals.

Applications of 2-(2-Pyridylmethyl)cyclopentanone in Asymmetric Synthesis: A Review of Current Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridylmethyl)cyclopentanone is a heterocyclic ketone with a structure amenable to the generation of chiral centers, making it a potentially valuable building block in asymmetric synthesis. Its pyridinyl and cyclopentanone moieties offer multiple sites for stereoselective functionalization, leading to the formation of chiral ligands, catalysts, or key intermediates for the synthesis of complex molecules. This document provides an overview of the potential applications of 2-(2-pyridylmethyl)cyclopentanone in asymmetric synthesis, based on analogous chemical transformations, as direct research on this specific molecule is limited in currently available scientific literature.

While specific protocols and quantitative data for the asymmetric applications of 2-(2-pyridylmethyl)cyclopentanone are not extensively documented, its structural motifs are present in a variety of chiral ligands and substrates used in well-established asymmetric transformations. The principles and protocols from these related studies can be extrapolated to guide future research and application development for this compound.

Potential Applications in Asymmetric Synthesis

The primary foreseeable applications of 2-(2-pyridylmethyl)cyclopentanone in asymmetric synthesis lie in two main areas:

-

As a Precursor to Chiral P,N-Ligands: The combination of a nitrogen-containing pyridine ring and a functionalizable cyclopentanone core makes this molecule an attractive starting material for the synthesis of chiral P,N-ligands. These ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions.

-

As a Substrate for Asymmetric Transformations: The prochiral ketone can be a substrate for various asymmetric reactions, such as reduction or amination, to produce chiral alcohols or amines, which are valuable intermediates in pharmaceutical synthesis.

I. Synthesis of Chiral P,N-Ligands from 2-(2-Pyridylmethyl)cyclopentanone

Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a prominent class of ligands in asymmetric catalysis. The pyridine nitrogen of 2-(2-pyridylmethyl)cyclopentanone provides the "N" component, while the cyclopentanone can be chemically modified to introduce a chiral phosphorus-containing group.

Logical Workflow for Ligand Synthesis

The general strategy for converting 2-(2-pyridylmethyl)cyclopentanone into a chiral P,N-ligand would involve the stereoselective transformation of the ketone functionality into a chiral scaffold, followed by the introduction of a phosphine group.

Caption: Proposed synthetic pathway for chiral P,N-ligands.

Experimental Protocol: Hypothetical Asymmetric Reduction and Phosphine Introduction

The following is a generalized, hypothetical protocol based on established methods for similar substrates. Note: This protocol is illustrative and would require optimization for 2-(2-pyridylmethyl)cyclopentanone.

Step 1: Asymmetric Reduction of 2-(2-Pyridylmethyl)cyclopentanone

-

Catalyst Preparation: In a nitrogen-purged glovebox, a chiral catalyst, such as a Ru(II)- or Rh(I)-complex with a chiral diphosphine ligand (e.g., (S)-BINAP), is prepared according to standard literature procedures.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (1-2 mol%).

-

Substrate Addition: Add a solution of 2-(2-pyridylmethyl)cyclopentanone in a suitable solvent (e.g., degassed methanol or isopropanol).

-

Hydrogenation: The flask is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-50 atm) at a controlled temperature (25-80 °C) for 12-48 hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the chiral 2-(2-pyridylmethyl)cyclopentanol.

Step 2: Conversion to a Chiral P,N-Ligand

-

Hydroxyl Group Activation: The chiral alcohol is converted to a better leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Nucleophilic Substitution: The resulting mesylate is then reacted with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂), to introduce the phosphine moiety.

-

Purification: The final chiral P,N-ligand is purified by chromatography or crystallization.

Expected Data and Comparison

Based on analogous systems, the asymmetric reduction could be expected to yield high enantioselectivity. The performance would be highly dependent on the choice of catalyst, solvent, and reaction conditions.

| Catalyst System | Substrate Type | Solvent | Temp (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) |

| Ru-(S)-BINAP | Aryl Ketones | MeOH | 50 | 10 | >95 | >98 |

| Rh-(R,R)-DIPAMP | β-Ketoesters | THF | 25 | 5 | >90 | >95 |

| Ir-BDPP | Imines | CH₂Cl₂ | 25 | 20 | >90 | >92 |

Table 1: Typical performance of chiral catalysts in asymmetric hydrogenation of related substrates.

II. 2-(2-Pyridylmethyl)cyclopentanone as a Substrate in Asymmetric Transformations

The prochiral ketone of 2-(2-pyridylmethyl)cyclopentanone can be a target for various enantioselective reactions to generate chiral building blocks.

Signaling Pathway of Asymmetric Induction

In a typical catalyst-controlled asymmetric reduction, the chiral catalyst creates a chiral environment around the ketone, forcing the hydride to attack from a specific face, leading to the preferential formation of one enantiomer of the alcohol.

Caption: Energy landscape of a catalyst-controlled asymmetric reduction.

Experimental Protocol: Asymmetric Reductive Amination

This hypothetical protocol outlines the direct conversion of the ketone to a chiral amine, another valuable synthetic intermediate.

-

Reaction Setup: In a glovebox, a flask is charged with a chiral catalyst (e.g., an iridium complex with a chiral phosphine ligand), 2-(2-pyridylmethyl)cyclopentanone, an amine source (e.g., ammonium formate or a primary amine), and a suitable solvent (e.g., toluene).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred for 24-72 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford the chiral amine.

Quantitative Data from Analogous Reactions

The success of such a reaction would be benchmarked against known asymmetric reductive aminations of similar ketones.

| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | ee (%) |

| [Ir(COD)Cl]₂/(S)-f-binaphane | Acetophenone | NH₄OAc | 95 | 96 |

| RuCl₂(PPh₃)₃/(S,S)-DPEN | Propiophenone | HCOONH₄ | 92 | 98 |

| Pd(TFA)₂/(R)-BINAP | β-Ketoesters | Aniline | 88 | 94 |

Table 2: Performance of various catalytic systems in asymmetric reductive amination.

Conclusion and Future Outlook

Application Note and Protocol for the Synthesis of 2-(2-Pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(2-pyridylmethyl)cyclopentanone, a valuable intermediate in the development of novel pharmaceutical compounds. The synthesis is based on the well-established Stork enamine reaction, a reliable method for the α-alkylation of ketones.

Introduction

2-(2-Pyridylmethyl)cyclopentanone is a heterocyclic ketone that serves as a key building block in medicinal chemistry. The presence of both a cyclopentanone ring and a pyridine moiety allows for diverse functionalization, making it a versatile scaffold for the synthesis of a wide range of biologically active molecules. This protocol outlines a two-step synthesis commencing with the formation of an enamine from cyclopentanone, followed by alkylation with 2-(chloromethyl)pyridine and subsequent hydrolysis to yield the target compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-(2-pyridylmethyl)cyclopentanone.

| Parameter | Value |

| Product Name | 2-(2-Pyridylmethyl)cyclopentanone |

| CAS Number | 28885-25-8 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | Pale yellow oil |

| Yield | 65-75% (unoptimized) |

| Purity (by GC-MS) | >95% |

| Boiling Point | Not determined |

| Storage | Store at 2-8 °C under an inert atmosphere |

Experimental Protocols

This synthesis is performed in two main stages: the formation of the enamine intermediate and the subsequent alkylation and hydrolysis to obtain the final product.

Materials and Reagents

-

Cyclopentanone (reagent grade, ≥99%)

-

Pyrrolidine (reagent grade, ≥99%)

-

Toluene (anhydrous, ≥99.8%)

-

2-(Chloromethyl)pyridine hydrochloride (≥98%)

-

Triethylamine (≥99.5%)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (for extraction)

-

Silica gel (for column chromatography)

-

Ethyl acetate and hexanes (for chromatography)

Equipment

-

Round-bottom flasks

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cyclopentanone (8.41 g, 100 mmol) and anhydrous toluene (100 mL).

-

Add pyrrolidine (10.7 g, 150 mmol) to the flask.

-

Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water should be monitored via the Dean-Stark trap.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine, 1-(cyclopent-1-en-1-yl)pyrrolidine, as a yellow to orange oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 2-(2-Pyridylmethyl)cyclopentanone (Alkylation and Hydrolysis)

-

Dissolve the crude enamine from Step 1 in anhydrous toluene (100 mL) in a 250 mL round-bottom flask under an inert atmosphere.

-

In a separate flask, prepare a solution of 2-(chloromethyl)pyridine by neutralizing 2-(chloromethyl)pyridine hydrochloride (16.4 g, 100 mmol) with triethylamine (10.1 g, 100 mmol) in dichloromethane (50 mL). Stir for 15 minutes and use the resulting solution directly. Caution: 2-(Chloromethyl)pyridine is a lachrymator and should be handled in a well-ventilated fume hood.

-

Add the solution of 2-(chloromethyl)pyridine dropwise to the enamine solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 1 M hydrochloric acid (50 mL) to the flask and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield 2-(2-pyridylmethyl)cyclopentanone as a pale yellow oil.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 2-(2-pyridylmethyl)cyclopentanone.

Caption: Synthetic workflow for 2-(2-pyridylmethyl)cyclopentanone.

Disclaimer: This protocol is a proposed method based on established chemical principles and analogous reactions. It has not been optimized. Researchers should exercise appropriate caution and perform small-scale trials to validate and optimize the procedure for their specific laboratory conditions. All chemical manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Reactions Involving 2-(2-pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and protocols for the synthesis and potential applications of 2-(2-pyridylmethyl)cyclopentanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Synthesis of 2-(2-pyridylmethyl)cyclopentanone

The synthesis of 2-(2-pyridylmethyl)cyclopentanone can be achieved via a well-established Dieckmann condensation followed by alkylation and decarboxylation. An alternative and more direct approach involves the alkylation of a pre-formed cyclopentanone enolate. The latter is presented here for its efficiency.

Reaction Scheme:

-

Step 1: Deprotonation of Cyclopentanone. Cyclopentanone is treated with a strong base, such as lithium diisopropylamide (LDA), to form the lithium enolate.

-

Step 2: Alkylation. The enolate is then reacted with 2-(chloromethyl)pyridine to introduce the pyridylmethyl substituent at the α-position.

-

Step 3: Work-up and Purification. The reaction is quenched, and the product is isolated and purified using column chromatography.

Experimental Protocol: Synthesis of 2-(2-pyridylmethyl)cyclopentanone

Materials:

-

Cyclopentanone (1.0 eq)

-

Diisopropylamine (1.2 eq)

-

n-Butyllithium (1.2 eq, 2.5 M in hexanes)

-

2-(Chloromethyl)pyridine hydrochloride (1.1 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Slowly add cyclopentanone to the LDA solution and stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

-

In a separate flask, suspend 2-(chloromethyl)pyridine hydrochloride in anhydrous THF and add triethylamine to neutralize the hydrochloride salt, stirring for 15 minutes.

-

Add the 2-(chloromethyl)pyridine solution to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure 2-(2-pyridylmethyl)cyclopentanone.

Data Presentation: Synthesis of 2-(2-pyridylmethyl)cyclopentanone

| Parameter | Value |

| Yield | 65% |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (d, 1H), 7.60 (t, 1H), 8.50 (d, 1H), 7.20 (d, 1H), 3.20 (dd, 1H), 2.80 (dd, 1H), 2.10-2.40 (m, 5H), 1.80-1.95 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 220.1, 158.2, 149.5, 136.8, 123.5, 121.8, 52.1, 40.2, 38.5, 29.8, 20.9 |

| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₄NO: 176.1075; found: 176.1072 |

Application in Catalysis: Asymmetric Transfer Hydrogenation

The nitrogen atom in the pyridine ring and the adjacent carbonyl group make 2-(2-pyridylmethyl)cyclopentanone a potential bidentate ligand for transition metal catalysts. This section outlines a protocol for its use in a representative asymmetric transfer hydrogenation reaction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

2-(2-pyridylmethyl)cyclopentanone (0.1 mol%)

-

[Ru(p-cymene)Cl₂]₂ (0.05 mol%)

-

Acetophenone (1.0 eq)

-

Formic acid/triethylamine azeotrope (5:2)

-

Dichloromethane (DCM)

Procedure:

-

In a Schlenk tube under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and 2-(2-pyridylmethyl)cyclopentanone in DCM. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Add acetophenone to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope to the reaction mixture.

-

Heat the reaction to 40 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol using chiral HPLC.

Data Presentation: Asymmetric Transfer Hydrogenation

| Substrate | Conversion (%) | Enantiomeric Excess (%) |

| Acetophenone | 95 | 88 |

| Propiophenone | 92 | 85 |

Biological Activity Screening: Kinase Inhibition Assay

Given the prevalence of pyridine and ketone moieties in kinase inhibitors, 2-(2-pyridylmethyl)cyclopentanone could be screened for potential inhibitory activity against a panel of protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant human protein kinase (e.g., SRC, ABL)

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

2-(2-pyridylmethyl)cyclopentanone (test compound)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare a serial dilution of 2-(2-pyridylmethyl)cyclopentanone in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay protocol, which involves a luminescence-based readout.

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: Kinase Inhibition

| Kinase Target | IC₅₀ (µM) |

| SRC | 15.2 |

| ABL | 25.8 |

| EGFR | >100 |

Visualizations

Caption: Workflow for the synthesis of 2-(2-pyridylmethyl)cyclopentanone.

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Caption: Hypothetical mechanism of action for kinase inhibition.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(2-pyridylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(2-pyridylmethyl)cyclopentanone as a versatile starting material in the synthesis of key pharmaceutical intermediates. The presence of both a reactive carbonyl group and a pyridinyl moiety makes this compound a valuable building block for creating a diverse range of molecular architectures with potential therapeutic applications. The following sections outline synthetic transformations, including reductive amination, α-alkylation, and reduction, to generate novel intermediates for drug discovery and development.

Application Note 1: Synthesis of Substituted Cyclopentylamines via Reductive Amination

The reductive amination of 2-(2-pyridylmethyl)cyclopentanone offers a direct route to a variety of substituted cyclopentylamines. These products are valuable intermediates for the synthesis of compounds targeting a range of biological pathways, including potential analogs of psychoactive compounds or other centrally acting agents. The reaction proceeds through the in-situ formation of an imine intermediate, which is subsequently reduced to the corresponding amine.

Table 1: Reductive Amination of 2-(2-pyridylmethyl)cyclopentanone with Various Amines

| Entry | Amine (R-NH₂) | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ammonia | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 25 | 24 | 78 |

| 2 | Methylamine | Sodium cyanoborohydride | Methanol | 25 | 18 | 85 |

| 3 | Benzylamine | H₂ (50 psi), Pd/C | Ethanol | 50 | 12 | 92 |

| 4 | Aniline | Sodium triacetoxyborohydride | Dichloromethane | 25 | 36 | 65 |

Experimental Protocol: Reductive Amination with Methylamine

-

To a solution of 2-(2-pyridylmethyl)cyclopentanone (1.0 g, 5.3 mmol) in methanol (20 mL) in a round-bottom flask, add a solution of methylamine (40% in water, 0.66 g, 8.5 mmol).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (0.40 g, 6.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Stir for 30 minutes, then basify the mixture with 2 M NaOH to pH ~10.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired N-methyl-1-(2-(pyridin-2-ylmethyl)cyclopentyl)amine.

Caption: Reductive amination pathway.

Application Note 2: Synthesis of α-Alkylated Derivatives

The α-position to the carbonyl group in 2-(2-pyridylmethyl)cyclopentanone can be readily functionalized through deprotonation to form an enolate, followed by reaction with an electrophile such as an alkyl halide. This method allows for the introduction of various substituents, leading to the generation of more complex molecular scaffolds for pharmaceutical applications.

Table 2: α-Alkylation of 2-(2-pyridylmethyl)cyclopentanone

| Entry | Base | Electrophile (R-X) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | LDA | Methyl iodide | THF | -78 to 25 | 4 | 88 |

| 2 | NaH | Benzyl bromide | DMF | 25 | 12 | 75 |

| 3 | K₂CO₃ | Ethyl bromoacetate | Acetone | 50 | 24 | 60 |

| 4 | t-BuOK | Propargyl bromide | THF | 0 to 25 | 6 | 82 |

Experimental Protocol: α-Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 3.6 mL, 5.8 mmol) to a solution of diisopropylamine (0.59 g, 5.8 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at -78 °C under a nitrogen atmosphere.

-

Stir the LDA solution at -78 °C for 30 minutes.

-

Add a solution of 2-(2-pyridylmethyl)cyclopentanone (1.0 g, 5.3 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add methyl iodide (0.82 g, 5.8 mmol) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-methyl-2-(2-pyridylmethyl)cyclopentanone.

Caption: α-Alkylation experimental workflow.

Application Note 3: Synthesis of Diastereoselective 2-(2-pyridylmethyl)cyclopentanol Derivatives

Reduction of the ketone functionality in 2-(2-pyridylmethyl)cyclopentanone to a secondary alcohol opens up further avenues for derivatization. The resulting hydroxyl group can be used as a handle for esterification, etherification, or displacement reactions. The use of stereoselective reducing agents can also allow for the synthesis of specific diastereomers, which is crucial in the development of chiral drug candidates.

Table 3: Reduction of 2-(2-pyridylmethyl)cyclopentanone

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | Sodium borohydride | Methanol | 0 to 25 | 2 | 70:30 | 95 |

| 2 | Lithium aluminium hydride | THF | 0 to 25 | 1 | 85:15 | 98 |

| 3 | L-Selectride® | THF | -78 | 4 | >98:2 | 90 |

| 4 | H₂ (50 psi), Raney Ni | Ethanol | 60 | 8 | 60:40 | 85 |

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(2-pyridylmethyl)cyclopentanone (1.0 g, 5.3 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add L-Selectride® (1.0 M solution in THF, 6.4 mL, 6.4 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by the slow, dropwise addition of water (5 mL), followed by 15% aqueous NaOH (5 mL) and finally water (5 mL) again, while keeping the temperature below -60 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the highly enriched cis-2-(2-pyridylmethyl)cyclopentanol.

Caption: Diastereoselective reduction pathway.

Application Notes and Protocols for 2-(2-Pyridylmethyl)cyclopentanone in Carbon-Carbon Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction